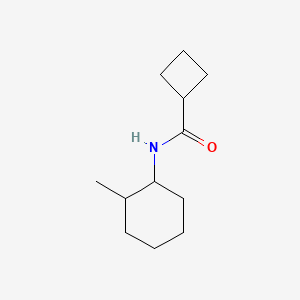
2-(4-chlorophenoxy)-N-(3-chloro-2-pyridinyl)acetamide
説明
2-(4-chlorophenoxy)-N-(3-chloro-2-pyridinyl)acetamide, commonly known as 'Flumioxazin,' is a herbicide that belongs to the family of pyridine carboxylic acid herbicides. It is used to control broadleaf weeds and grasses in various crops such as soybeans, cotton, corn, and peanuts. Flumioxazin is a relatively new herbicide that was first introduced in the market in 2005. Since then, it has gained popularity due to its effectiveness in controlling tough weeds and its low toxicity to non-target organisms.
作用機序
Flumioxazin inhibits the synthesis of chlorophyll in plants, leading to the death of the target weed. The herbicide disrupts the electron transport chain in chloroplasts, which is essential for the production of ATP and NADPH, the energy sources required for photosynthesis. Flumioxazin binds to the D1 protein in photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This leads to the inhibition of electron transfer, resulting in the accumulation of reactive oxygen species and the destruction of chloroplasts.
Biochemical and Physiological Effects:
Flumioxazin has been shown to have a low toxicity to non-target organisms. The herbicide is rapidly degraded in soil, and its metabolites are not persistent. Flumioxazin has a low potential for leaching and runoff, reducing the risk of contamination of groundwater and surface water. The herbicide has also been shown to have a low impact on soil microorganisms, indicating that it does not disrupt the soil ecosystem.
実験室実験の利点と制限
Flumioxazin has several advantages as a herbicide for lab experiments. It is effective in controlling a wide range of weeds, making it a versatile option for researchers. Flumioxazin has a low toxicity to non-target organisms, reducing the risk of contamination of lab cultures. However, Flumioxazin has some limitations for lab experiments. The herbicide can be expensive, making it difficult for researchers with limited budgets to use. Flumioxazin also requires careful handling and disposal to prevent environmental contamination.
将来の方向性
There are several future directions for the research on Flumioxazin. One area of research is the development of new formulations of the herbicide that have improved efficacy and lower environmental impact. Another area of research is the investigation of the impact of Flumioxazin on soil health and the soil microbiome. The development of new methods for the detection and quantification of Flumioxazin and its metabolites in environmental samples is also an area of research. Finally, the investigation of the impact of Flumioxazin on non-target organisms, such as pollinators and aquatic organisms, is an important area of research.
科学的研究の応用
Flumioxazin has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including glyphosate-resistant weeds. Flumioxazin works by inhibiting the synthesis of chlorophyll in plants, leading to the death of the target weed. The herbicide has also been studied for its impact on non-target organisms such as soil microorganisms and aquatic organisms. Studies have shown that Flumioxazin has a low toxicity to non-target organisms, making it a safer option for weed control.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-3-5-10(6-4-9)19-8-12(18)17-13-11(15)2-1-7-16-13/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWBHPYDTQIKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)COC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4263549.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263554.png)
![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263559.png)
![ethyl 4-(4-isobutylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263561.png)


![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263595.png)
![3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263602.png)
![ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263605.png)


![3,4,5-trimethoxy-N-[3-methyl-1-(3,4,5-trimethoxybenzoyl)-2(1H)-pyridinylidene]benzamide](/img/structure/B4263618.png)

![5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263637.png)